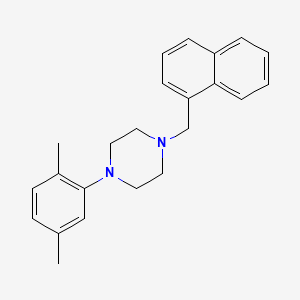
3,5-diethoxy-N-(4-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-diethoxy-N-(4-methylphenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is an important compound in the field of organic chemistry due to its unique properties and applications.
Mecanismo De Acción
The mechanism of action of 3,5-diethoxy-N-(4-methylphenyl)benzamide is not fully understood. However, it is believed to interact with specific receptors in the central nervous system, leading to its pharmacological effects. The compound has been found to modulate the activity of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-diethoxy-N-(4-methylphenyl)benzamide are varied. The compound has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to have analgesic properties by reducing pain sensitivity. Additionally, it has been shown to have anticonvulsant effects by reducing seizure activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,5-diethoxy-N-(4-methylphenyl)benzamide in lab experiments include its unique properties and ability to modulate specific biological processes. However, the compound is complex to synthesize and requires expertise in organic chemistry. Additionally, its mechanism of action is not fully understood, which limits its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3,5-diethoxy-N-(4-methylphenyl)benzamide. One potential direction is the development of new drugs based on its unique properties. Additionally, further research is needed to fully understand its mechanism of action and its potential use in the treatment of various diseases. Finally, the compound could be used as a tool in the study of specific biological processes, leading to a better understanding of the underlying mechanisms.
Conclusion:
In conclusion, 3,5-diethoxy-N-(4-methylphenyl)benzamide is a complex chemical compound with unique properties and applications in the field of organic chemistry. Its synthesis method is complex, and its mechanism of action is not fully understood. However, the compound has several scientific research applications, including the development of new drugs and as a tool in the study of specific biological processes. Further research is needed to fully understand its potential uses and limitations.
Métodos De Síntesis
The synthesis of 3,5-diethoxy-N-(4-methylphenyl)benzamide is a multi-step process that involves the reaction of 4-methylacetanilide with ethoxyacetyl chloride in the presence of an acid catalyst. The product obtained is then treated with sodium ethoxide to obtain the final product. The synthesis method is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
3,5-diethoxy-N-(4-methylphenyl)benzamide has several scientific research applications. It is used in the development of new drugs and as a tool in the study of various biological processes. The compound has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been used in the study of the central nervous system and as a potential treatment for Parkinson's disease.
Propiedades
IUPAC Name |
3,5-diethoxy-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-21-16-10-14(11-17(12-16)22-5-2)18(20)19-15-8-6-13(3)7-9-15/h6-12H,4-5H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCLBDSAHQYNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(4-methoxybenzoyl)piperazine](/img/structure/B5220938.png)
![ethyl 2-{[(benzylamino)(oxo)acetyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5220940.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)benzamide](/img/structure/B5220944.png)
![N-(4-fluorobenzyl)-N'-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5220953.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5220961.png)
![ethyl 1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5220973.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B5220985.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoic acid](/img/structure/B5220987.png)
![6-bromo-3-{[2-(2-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-3,8a-dihydro-2H-chromen-2-one](/img/structure/B5220990.png)
![3-methyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-thiophenesulfonamide](/img/structure/B5221001.png)

![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5221008.png)
![2-{1-methyl-2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5221014.png)
![ethyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5221024.png)